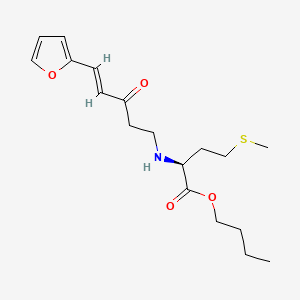
N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester is a complex organic compound that features a furan ring, a methionine derivative, and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a methionine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves esterification with butanol to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester involves its interaction with specific molecular targets. The furan ring and methionine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-4-(2-furanyl)-L-phenylalanine methyl ester
- 2-Propenamide, N-butyl-3-(2-furanyl)-, (2E)-
Uniqueness
N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-methionine butyl ester stands out due to its unique combination of a furan ring, a methionine derivative, and a butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
159086-06-3 |
|---|---|
Molecular Formula |
C18H27NO4S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
butyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C18H27NO4S/c1-3-4-12-23-18(21)17(10-14-24-2)19-11-9-15(20)7-8-16-6-5-13-22-16/h5-8,13,17,19H,3-4,9-12,14H2,1-2H3/b8-7+/t17-/m0/s1 |
InChI Key |
OPKAUDJMFWUKND-OZSKJFCKSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H](CCSC)NCCC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CCCCOC(=O)C(CCSC)NCCC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















